![molecular formula C8H20N10 B1430607 N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] CAS No. 786681-13-8](/img/structure/B1430607.png)
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Overview
Description
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine], commonly known as EEDQ, is a chemical compound that is widely used in scientific research. It is a bifunctional reagent that is used for the modification of proteins and other biomolecules. EEDQ has several applications in biochemistry, pharmacology, and molecular biology.
Mechanism of Action
EEDQ works by cross-linking amino groups in proteins and other biomolecules. It forms covalent bonds between the amino groups, thereby modifying the structure and function of the biomolecules. EEDQ is a highly reactive compound that reacts rapidly with amino groups, making it an efficient cross-linking agent.
Biochemical and Physiological Effects:
EEDQ has several biochemical and physiological effects. It can modify the structure and function of proteins, leading to changes in enzyme activity, receptor binding, and other biological processes. EEDQ can also induce protein aggregation and precipitation, which can be used to study protein-protein interactions. However, EEDQ can also cause protein denaturation and degradation, which can affect the accuracy of experimental results.
Advantages and Limitations for Lab Experiments
EEDQ has several advantages for lab experiments. It is a highly efficient cross-linking agent that can modify the structure and function of proteins and other biomolecules. EEDQ is also easy to use and can be added directly to the reaction mixture. However, EEDQ has some limitations. It is a highly reactive compound that can cause protein denaturation and degradation if not used properly. EEDQ can also modify multiple amino groups in a protein, leading to the formation of complex structures that can be difficult to analyze.
Future Directions
There are several future directions for the use of EEDQ in scientific research. One area of interest is the development of new cross-linking agents that are more selective and less reactive than EEDQ. Another area of interest is the use of EEDQ in the study of protein-protein interactions in complex biological systems. EEDQ can also be used in the synthesis of new peptide conjugates and immunoconjugates for therapeutic applications.
Conclusion:
EEDQ is a highly efficient cross-linking agent that is widely used in scientific research. It has several applications in biochemistry, pharmacology, and molecular biology. EEDQ works by cross-linking amino groups in proteins and other biomolecules, leading to changes in their structure and function. EEDQ has several advantages for lab experiments, but also has some limitations that must be considered. There are several future directions for the use of EEDQ in scientific research, including the development of new cross-linking agents and the study of protein-protein interactions in complex biological systems.
Scientific Research Applications
EEDQ is widely used in scientific research as a cross-linking agent for proteins and other biomolecules. It is used to modify the structure and function of proteins, and to study protein-protein interactions. EEDQ is also used in the synthesis of peptide conjugates and in the preparation of immunoconjugates.
properties
IUPAC Name |
3-(diaminomethylidene)-1-[2-[[N-(diaminomethylidene)carbamimidoyl]-methylamino]ethyl]-1-methylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N10/c1-17(7(13)15-5(9)10)3-4-18(2)8(14)16-6(11)12/h3-4H2,1-2H3,(H5,9,10,13,15)(H5,11,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXETGPEDWHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=N)N=C(N)N)C(=N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90822637 | |
Record name | N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90822637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] | |
CAS RN |
786681-13-8 | |
Record name | N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90822637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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